3-iodo-5-methyl-3H-pyridin-2-one
Description
3-Iodo-5-methyl-3H-pyridin-2-one is a halogenated pyridinone derivative characterized by an iodine substituent at position 3 and a methyl group at position 5 of the pyridinone ring. The pyridinone core (a six-membered aromatic ring with a ketone oxygen at position 2) confers unique electronic and steric properties, making this compound relevant in medicinal chemistry and materials science.
Properties
Molecular Formula |
C6H6INO |
|---|---|
Molecular Weight |
235.02 g/mol |
IUPAC Name |
3-iodo-5-methyl-3H-pyridin-2-one |
InChI |
InChI=1S/C6H6INO/c1-4-2-5(7)6(9)8-3-4/h2-3,5H,1H3 |
InChI Key |
GJAGRONBYMJGQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C(=O)N=C1)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-5-methyl-3H-pyridin-2-one typically involves the iodination of 5-methyl-3H-pyridin-2-one. One common method is the direct iodination using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure selective iodination at the desired position .
Industrial Production Methods
In an industrial setting, the production of 3-iodo-5-methyl-3H-pyridin-2-one may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production method. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-methyl-3H-pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Substitution: Formation of 3-amino-5-methyl-3H-pyridin-2-one or 3-thio-5-methyl-3H-pyridin-2-one.
Oxidation: Formation of 3-iodo-5-carboxy-3H-pyridin-2-one.
Reduction: Formation of 3-iodo-5-methyl-3H-pyridin-2-ol
Scientific Research Applications
3-Iodo-5-methyl-3H-pyridin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Mechanism of Action
The mechanism of action of 3-iodo-5-methyl-3H-pyridin-2-one involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. Additionally, the pyridinone core can interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Pyridinones
3-Bromo-5-(2,4-Dimethoxypyrimidin-5-yl)-2H-[1,3'-bipyridin]-2-one (S6)
- Structure : Bromine replaces iodine at position 3, with additional dimethoxypyrimidinyl and bipyridinyl substituents.
- Synthesis : Prepared via N-bromosuccinimide (NBS) bromination of a precursor in DMF .
- Steric Effects: Iodine’s larger atomic radius may influence binding interactions in biological targets compared to bromine.
3-Bromo-5-Iodo-4-Methoxy-1-Methylpyridin-2(1H)-One
Substituent Variation in Pyridinones
3-Iodo-5-(Trifluoromethyl)Pyridin-2-Amine
- Structure: Trifluoromethyl (CF₃) at position 5 and an amino group at position 2.
- Properties :
- Comparison : The CF₃ group enhances metabolic stability compared to the methyl group in the target compound, which may improve drug-like properties.
5-Chloro-6-Phenyl-2-Substituted Pyridazin-3(2H)-Ones (3a-3h)
- Structure: Pyridazinone core with chloro and phenyl substituents.
- Synthesis : Prepared via nucleophilic substitution with halides under basic conditions .
- Comparison: The pyridazinone core (two adjacent nitrogen atoms) increases hydrogen-bonding capacity compared to pyridinones, influencing solubility and target binding.
Research Implications
- Synthetic Strategies: Cross-coupling (e.g., Suzuki-Miyaura) and halogenation (e.g., NBS) are common for pyridinone derivatives, though iodine’s size may require optimized conditions .
- Biological Relevance: Iodinated pyridinones may exhibit enhanced binding to halogen-binding pockets in enzymes, as seen in protease inhibitors .
- Material Science: The electron-rich pyridinone core could serve as a ligand in catalysis or a building block in organic electronics.
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